molecular formula C10H12N2O3 B554456 Z-Gly-NH2 CAS No. 949-90-6

Z-Gly-NH2

Cat. No.: B554456
CAS No.: 949-90-6
M. Wt: 208.21 g/mol
InChI Key: HQYMUNCIMNFLDT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Z-Gly-NH2, also known as Z-glycinamide, is a small bioactive peptide . It is a part of the tachykinin (TK) family, which includes peptides with a common carboxyl-terminal sequence . The primary targets of this compound are the neurokinin-1 receptor (NK1R) and the oxytocin receptor (OXTR) . These receptors are G protein-coupled receptors that mediate the biological actions of the TK family and oxytocin, respectively .

Mode of Action

this compound interacts with its targets, NK1R and OXTR, triggering a variety of effector mechanisms . This interaction activates signaling pathways involved in various physiological processes . For instance, the substance P/neurokinin-1 receptor (SP/NK1R) system, of which this compound is a part, is involved in the initiation and activation of signaling pathways related to cancer development and progression .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. It has implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . Moreover, it plays a critical role in the osmoregulation of fishes and improves growth in many farmed animals .

Pharmacokinetics

It’s known that this compound is resistant to metabolism in the bloodstream .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It contributes to triggering a variety of effector mechanisms, including protein synthesis and modulation of the expression of genes involved in various processes . It also has implications in different steps of carcinogenesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the environmental concentration of this compound and the occurrence of this compound in different ecological elements are strongly influenced by environmental and climatic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-Gly-NH2 can be synthesized through the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the benzyl chloroformate acting as a protecting group for the amino group of glycine .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-Gly-NH2 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Gly-NH2 is unique due to its specific structure, which allows it to act as an effective protecting group in peptide synthesis. Its stability under various reaction conditions and ease of removal make it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

benzyl N-(2-amino-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMUNCIMNFLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915230
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-90-6
Record name Phenylmethyl N-(2-amino-2-oxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949-90-6
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Record name Benzyl carbamoylmethylcarbamate
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Record name 949-90-6
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Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid
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Record name Benzyl carbamoylmethylcarbamate
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Record name BENZYL CARBAMOYLMETHYLCARBAMATE
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Synthesis routes and methods

Procedure details

The amine trifluoroacetate from Example 4 (215 mg, 0.180 mmol) is dissolved in N,N-dimethylformamide (2 ml). To this solution 1M sodium bicarbonate (200 μl, 0.200 mmol) and pentafluorophenyl N-benzyloxycarbonylglycinate (106 mg, 0.270 mmol) is added. After 1 h, the reaction mixture is diluted with water (2×). Isolation by reverse-phase (C18) flash column chromatography eluting with acetonitrile/water gives, after lyophilization of the product-containing fractions, the N-CBZ glyamide: C61H92N10O19, formula weight=1269.47.
[Compound]
Name
amine trifluoroacetate
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 μL
Type
reactant
Reaction Step Two
Name
pentafluorophenyl N-benzyloxycarbonylglycinate
Quantity
106 mg
Type
reactant
Reaction Step Two
[Compound]
Name
N-CBZ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Z-Gly-NH2 used in peptide synthesis?

A1: this compound serves as a protected building block in peptide synthesis. The carboxybenzyl (Z) group protects the amine group of glycine, preventing unwanted side reactions during peptide chain elongation. The amide group (-NH2) is the reactive end available for peptide bond formation. [, ]

Q2: How is the Z protecting group removed from this compound?

A2: The research highlights two main methods for Z group removal:

  • Catalytic Hydrogenolysis: This method utilizes hydrogen gas and a palladium catalyst to cleave the benzyl-carbonyl bond, yielding the free amine group of glycine. Interestingly, research indicates that this process can lead to the formation of carbamate salts alongside the desired free amide, with the ratio depending on reaction conditions like solvent and concentration. []
  • Acidolytic Cleavage: While not directly demonstrated with this compound in the provided research, the paper mentioning the "4,4′-dimethoxybenzhydryl" protecting group suggests its removal with trifluoroacetic acid and anisole. [] This method is commonly employed for Z group removal in peptide synthesis.

Q3: Are there any alternative protecting groups to Z for amine protection in peptide synthesis?

A3: Yes, the research paper focusing on ferrocene-constrained helical peptides mentions the use of "Fmoc" and "Aloc" as alternative amine protecting groups. These groups offer different reactivity profiles and removal conditions compared to the Z group. [] This highlights the diverse toolbox available to chemists for peptide synthesis.

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